Z-1,3-cis-Achc-OH
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Overview
Description
Z-1,3-cis-Achc-OH: , also known as (1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, is a white crystalline powder with the molecular formula C15H19NO4 and a molecular weight of 277.31 g/mol . This compound is notable for its structural configuration, which includes a cyclohexane ring with specific stereochemistry, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-1,3-cis-Achc-OH typically involves the protection of the amino group followed by cyclization and subsequent deprotection steps. One common method includes the use of benzyloxycarbonyl (Cbz) protection for the amino group, followed by cyclization using appropriate reagents and conditions to form the cyclohexane ring. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure the cost-effective and sustainable production of the compound .
Chemical Reactions Analysis
Types of Reactions: Z-1,3-cis-Achc-OH undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in pyridine solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles and electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: Z-1,3-cis-Achc-OH is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of cyclohexane derivatives on biological systems. It is also investigated for its potential therapeutic applications, including as a building block for drug development .
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of Z-1,3-cis-Achc-OH involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets . The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
cis-2-aminocyclohexanecarboxylic acid (cis-ACHC): Similar in structure but differs in the position of functional groups.
cis-2-aminocyclopentanecarboxylic acid (cis-ACPC): Contains a cyclopentane ring instead of a cyclohexane ring.
Uniqueness: Z-1,3-cis-Achc-OH is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEORMGXUMWZCU-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952616-39-6 |
Source
|
Record name | (+/-)-cis-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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